n-(Cyanomethyl)-1-ethyl-1h-pyrazole-5-carboxamide
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Overview
Description
n-(Cyanomethyl)-1-ethyl-1h-pyrazole-5-carboxamide: is a heterocyclic compound that features a pyrazole ring substituted with a cyanomethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Cyanomethyl)-1-ethyl-1h-pyrazole-5-carboxamide typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then further reacted with appropriate reagents to introduce the cyanomethyl and carboxamide groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free methods and green chemistry principles are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: n-(Cyanomethyl)-1-ethyl-1h-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
Chemistry: n-(Cyanomethyl)-1-ethyl-1h-pyrazole-5-carboxamide is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of biologically active molecules and materials with unique properties .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also used in the development of new pharmaceuticals .
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting specific enzymes and receptors. Its derivatives are being explored for their potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of n-(Cyanomethyl)-1-ethyl-1h-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
- Cyanomethyl pyridinium salts
- Cyanomethyl isoquinolinium salts
- N-(Cyanomethyl)-2-chloroisonicotinamide
Comparison: n-(Cyanomethyl)-1-ethyl-1h-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(cyanomethyl)-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-2-12-7(3-5-11-12)8(13)10-6-4-9/h3,5H,2,6H2,1H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSQCVICEREFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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